5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Methoxypinusolidic acid is a diterpenoid compound isolated from the leaves of Biota orientalis, a plant commonly used in traditional Korean medicine for treating inflammatory disorders . This compound has garnered attention due to its various biological activities, including anti-inflammatory and neuroprotective effects .
Preparation Methods
15-Methoxypinusolidic acid can be synthesized through several routes. One common method involves the extraction of Biota orientalis leaves, followed by purification processes to isolate the compound . The industrial production of 15-Methoxypinusolidic acid typically involves large-scale extraction and purification techniques, ensuring the compound’s high purity and yield .
Chemical Reactions Analysis
15-Methoxypinusolidic acid undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 15-Methoxypinusolidic acid involves several molecular targets and pathways:
Inhibition of PPARγ Activity: The compound suppresses adipocyte differentiation by inhibiting the transcriptional activity of PPARγ, a key adipogenic transcription factor.
Neuroprotection: It protects neuronal cells from apoptosis by stabilizing calcium homeostasis and suppressing oxidative stress.
Anti-inflammatory Effects: 15-Methoxypinusolidic acid inhibits the expression of inducible nitric oxide synthase, reducing nitric oxide production and exerting anti-inflammatory effects.
Comparison with Similar Compounds
15-Methoxypinusolidic acid is unique among diterpenoid compounds due to its specific biological activities. Similar compounds include:
Pinusolide: Another diterpenoid from Biota orientalis, known for its anti-aggregation effects.
15-Hydroxypinusolidic acid: A derivative with similar neuroprotective properties.
Isopinusolide: Exhibits anti-inflammatory and antioxidant activities.
These compounds share structural similarities but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of 15-Methoxypinusolidic acid.
Properties
IUPAC Name |
5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-13-6-9-16-20(2,10-5-11-21(16,3)19(23)24)15(13)8-7-14-12-17(25-4)26-18(14)22/h12,15-17H,1,5-11H2,2-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREKSZUASHFFQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=CC(OC3=O)OC)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.